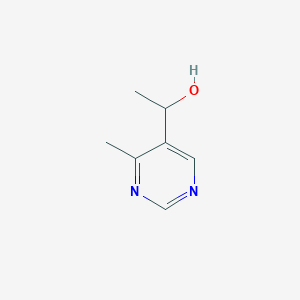
1-(4-Methylpyrimidin-5-yl)ethanol
Overview
Description
1-(4-Methylpyrimidin-5-yl)ethanol, also known as MPE, is a compound with potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that has been extensively studied for its biological and pharmacological properties. MPE has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Material Science Applications
Metal-Organic Frameworks (MOFs) and Spin Crossover Complexes
Research on metal-organic frameworks (MOFs) and spin crossover complexes demonstrates the utility of 1-(4-Methylpyrimidin-5-yl)ethanol derivatives in creating materials with adjustable properties. For example, a study on a mononuclear iron(II) complex highlighted its solvent-dependent spin transition properties, showing how ethanol can influence the stability and transition temperatures of these materials (Bushuev et al., 2016). This research suggests potential applications in sensors and memory devices, where the magnetic properties can be controlled by environmental factors.
Coordination Compounds for Water Oxidation
Another study on ruthenium complexes for water oxidation revealed how modifications with 1-(4-Methylpyrimidin-5-yl)ethanol derivatives could enhance their efficiency in catalyzing water to oxygen, demonstrating their potential in energy conversion and storage technologies (Zong & Thummel, 2005).
Chemical Synthesis and Polymer Science
- Protecting Groups for Carboxylic Acids: In polymer science, 2-(Pyridin-2-yl)ethanol, closely related to 1-(4-Methylpyrimidin-5-yl)ethanol, has been identified as an effective protecting group for carboxylic acids. Its application facilitates the synthesis and modification of polymers, enabling selective deprotection under specific conditions, thereby offering a versatile tool for polymer chemists (Elladiou & Patrickios, 2012).
Pharmacology and Medicinal Chemistry
Antimicrobial Activity
Derivatives of 1-(4-Methylpyrimidin-5-yl)ethanol have been explored for their antimicrobial properties. For instance, a study on multifunctional pyrimidines synthesized via green chemistry methods demonstrated potential antimicrobial activity, suggesting their application in developing new antimicrobial agents (Gupta et al., 2014).
Anti-Inflammatory Activity
Compounds synthesized from 6-methylpyrimidine derivatives, including those related to 1-(4-Methylpyrimidin-5-yl)ethanol, showed significant anti-inflammatory effects, indicating their potential use in treating inflammatory conditions (Shang Lin-lin & Dong, 2010).
properties
IUPAC Name |
1-(4-methylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJOHVKWIFYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyrimidin-5-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
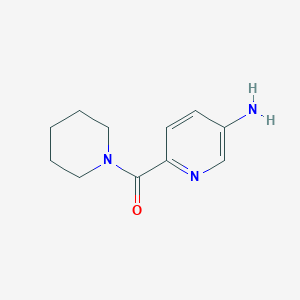
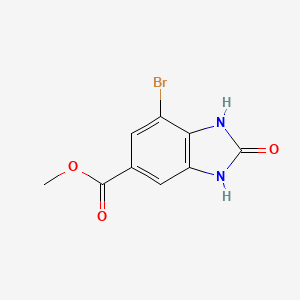
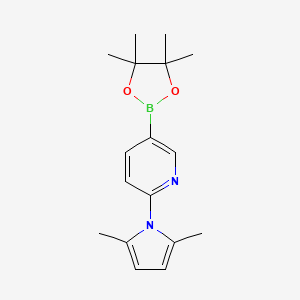
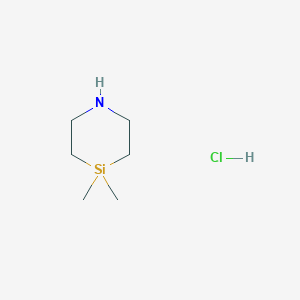
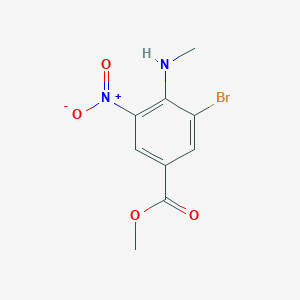
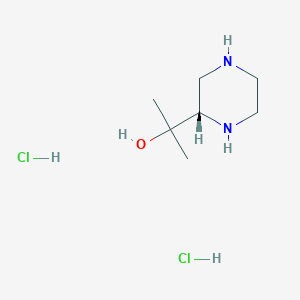
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
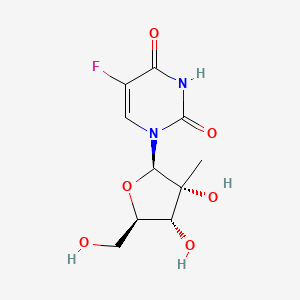
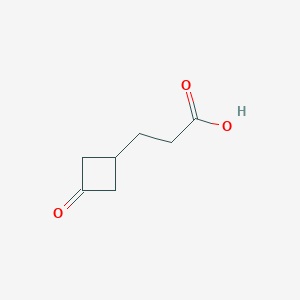
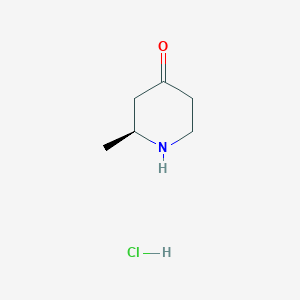
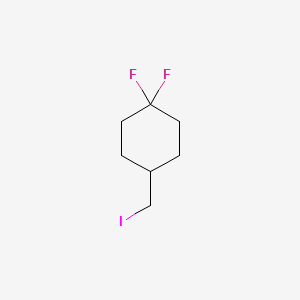
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)